3-(3-Fluoro-4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
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Description
3-(3-Fluoro-4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a useful research compound. Its molecular formula is C13H16FN3O2 and its molecular weight is 265.288. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound “3-(3-Fluoro-4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene” is currently unknown
Mode of Action
Without specific information on the compound’s target, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Based on its structural features, it might have good gi absorption and bbb permeability . These properties could potentially impact the compound’s bioavailability and its ability to reach its target sites in the body.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c1-18-11-3-2-9(8-10(11)14)12-16-13(19-17-12)4-6-15-7-5-13/h2-3,8,15H,4-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDLBJRSRIOOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3(CCNCC3)ON2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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